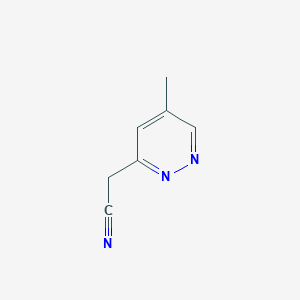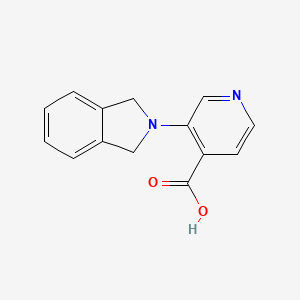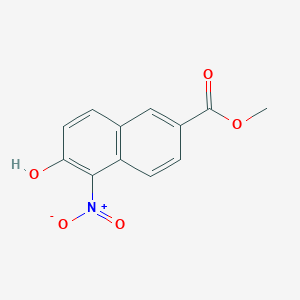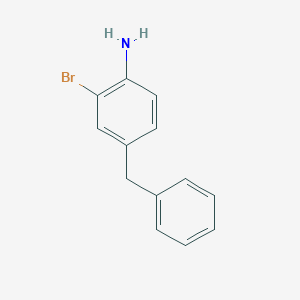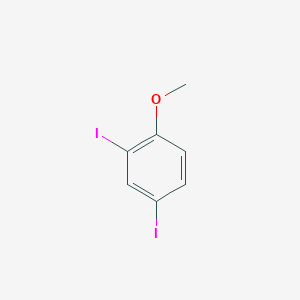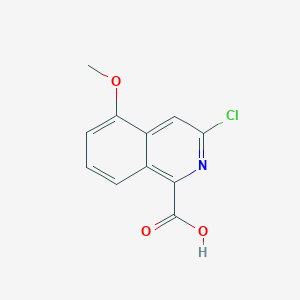
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxyisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and an appropriate amine.
Cyclization: The key step involves the cyclization of the starting materials to form the isoquinoline ring. This can be achieved using various cyclization agents and conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
3-Chloro-5-methoxyisoquinoline: Similar in structure but lacks the carboxylic acid group.
5-Methoxyisoquinoline-1-carboxylic acid: Similar but lacks the chloro group.
3-Chloroisoquinoline-1-carboxylic acid: Similar but lacks the methoxy group.
Uniqueness
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the isoquinoline ring, which enhances its reactivity and potential applications. The combination of these functional groups provides a versatile platform for various chemical reactions and applications in different fields.
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
3-chloro-5-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-7(8)5-9(12)13-10(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
GRJHDTJIDZBQEL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(N=C(C=C21)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


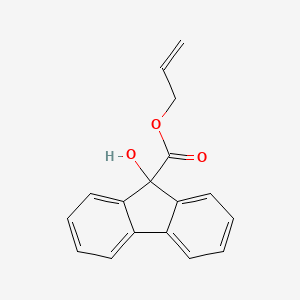

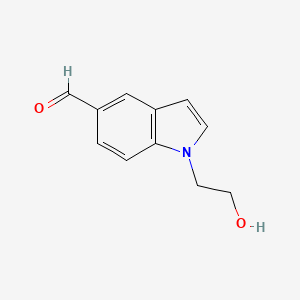
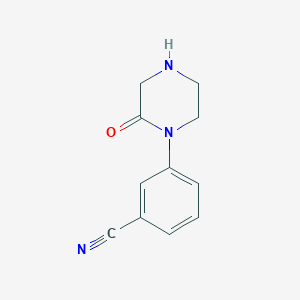
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
